Lsd1-IN-24 Exhibits >20-Fold Improvement in LSD1 Inhibitory Potency Relative to Parent Compound Chlorpromazine
Lsd1-IN-24 demonstrates substantially enhanced LSD1 inhibitory potency compared to its structural progenitor. In a direct head-to-head enzymatic assay, Lsd1-IN-24 (compound 3s) achieved an IC50 of 0.247 µM, representing a 20.8-fold improvement over chlorpromazine, which exhibited an IC50 of 5.135 µM under identical assay conditions [1]. This optimization was achieved through systematic derivatization of the phenothiazine core with a morpholinoethyl substituent, establishing a clear structure-activity relationship that distinguishes Lsd1-IN-24 from the parent antipsychotic scaffold [1].
| Evidence Dimension | LSD1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.247 µM |
| Comparator Or Baseline | Chlorpromazine: IC50 = 5.135 µM |
| Quantified Difference | 20.8-fold improvement in potency |
| Conditions | In vitro LSD1 enzymatic assay |
Why This Matters
This direct comparative quantification validates that Lsd1-IN-24, rather than its parent compound chlorpromazine, is the appropriate tool compound for LSD1 inhibition studies, as the >20-fold potency gain is essential for achieving meaningful target engagement at pharmacologically relevant concentrations.
- [1] Dai XJ, Liu Y, Xue LP, et al. Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells. J Med Chem. 2023;66(6):3925-3941. View Source
